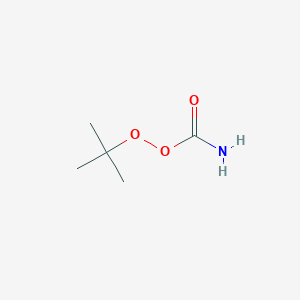
Tert-butyl carbamoperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl carbamoperoxoate is an organic peroxide compound widely used in various chemical processes. It is known for its role as a crosslinking agent in the production of elastomers and as an initiator in polymerization reactions. The compound is characterized by its peroxide bond, which makes it highly reactive and useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl carbamoperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with carbamates under specific conditions. One common method involves the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide. This reaction is typically conducted under solvent-free conditions at room temperature, resulting in good to excellent yields .
Industrial Production Methods
In industrial settings, tert-butyl peroxycarbamate is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl carbamoperoxoate undergoes various types of chemical reactions, including:
Oxidation: The peroxide bond in tert-butyl peroxycarbamate makes it a strong oxidizing agent.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The compound can participate in substitution reactions, where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with tert-butyl peroxycarbamate include:
Copper catalysts: Used in oxidative coupling reactions.
Trifluoroacetic acid: Employed in deprotection reactions involving tert-butyl peroxycarbamate.
Palladium catalysts: Utilized in cross-coupling reactions with aryl halides.
Major Products Formed
The major products formed from reactions involving tert-butyl peroxycarbamate depend on the specific reaction conditions and reagents used. For example, oxidative coupling reactions can produce tert-butyl peresters, while substitution reactions can yield various substituted carbamates.
Applications De Recherche Scientifique
Tert-butyl carbamoperoxoate has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent in the production of elastomers and as an initiator in polymerization reactions.
Biology: Employed in the synthesis of peptides and other biologically active compounds.
Industry: Utilized in the production of various polymer materials and as a curing agent in the rubber industry.
Mécanisme D'action
The mechanism of action of tert-butyl peroxycarbamate involves the cleavage of the peroxide bond, leading to the formation of free radicals. These free radicals initiate various chemical reactions, such as polymerization and crosslinking. The compound’s reactivity is primarily due to the presence of the peroxide bond, which is easily broken under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylene-N,N’ bis (tert-butyl peroxycarbamate): Another peroxide compound used as a crosslinking agent in elastomers.
Tert-butyl peroxyacetate: Used as an initiator in polymerization reactions.
Tert-butyl peroxybutyrate: Employed in similar applications as tert-butyl peroxycarbamate.
Uniqueness
Tert-butyl carbamoperoxoate is unique due to its specific reactivity and stability under various conditions. Its ability to act as both an oxidizing agent and a crosslinking agent makes it versatile in different chemical processes. Additionally, its use in the synthesis of biologically active compounds and pharmaceuticals highlights its importance in scientific research and industry.
Propriétés
Numéro CAS |
18389-96-3 |
|---|---|
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
tert-butyl carbamoperoxoate |
InChI |
InChI=1S/C5H11NO3/c1-5(2,3)9-8-4(6)7/h1-3H3,(H2,6,7) |
Clé InChI |
QSLMSOBCWZNNCH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOC(=O)N |
SMILES canonique |
CC(C)(C)OOC(=O)N |
Synonymes |
Carbamoperoxoic acid, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















